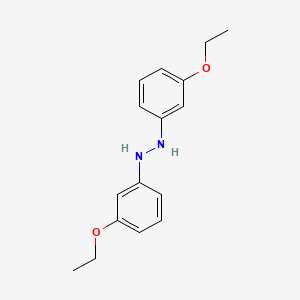
Octyl 4-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This ester is formed through the reaction of 4-chlorobutanoic acid and octanol. Esters like octyl 4-chlorobutanoate are known for their distinctive odors and are commonly used in various industries, including the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyl 4-chlorobutanoate can be synthesized through the esterification reaction between 4-chlorobutanoic acid and octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes, such as lipases, has also been explored for the synthesis of esters, offering an environmentally friendly alternative to traditional chemical catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 4-chlorobutanoate primarily undergoes hydrolysis, transesterification, and reduction reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of 4-chlorobutanoic acid and octanol . Transesterification involves the exchange of the alkoxy group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Hydrolysis: 4-chlorobutanoic acid and octanol.
Transesterification: A different ester and alcohol.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Octyl 4-chlorobutanoate has various applications in scientific research, particularly in the fields of chemistry and biology. It is used as a model compound in studies involving esterification and hydrolysis reactions. Additionally, its unique structure makes it a valuable compound for investigating the effects of ester functional groups on biological systems .
In the fragrance industry, this compound is used as a component in perfumes and flavorings due to its pleasant odor . Its use in the synthesis of other esters and organic compounds also makes it an important intermediate in organic synthesis .
Mécanisme D'action
The mechanism of action of octyl 4-chlorobutanoate involves its interaction with enzymes and other biological molecules. In hydrolysis reactions, the ester bond is cleaved by esterases, resulting in the formation of 4-chlorobutanoic acid and octanol . The ester group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chlorovalerate
- Ethyl 6-chlorohexanoate
- Methyl 7-chloroheptanoate
- Ethyl 8-chlorooctanoate
Uniqueness
Octyl 4-chlorobutanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a longer alkyl chain, which can influence its solubility, boiling point, and reactivity. This makes it particularly useful in applications requiring specific ester characteristics .
Propriétés
Numéro CAS |
2323-82-2 |
|---|---|
Formule moléculaire |
C12H23ClO2 |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
octyl 4-chlorobutanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-11-15-12(14)9-8-10-13/h2-11H2,1H3 |
Clé InChI |
JLYKWKRZFITWIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)
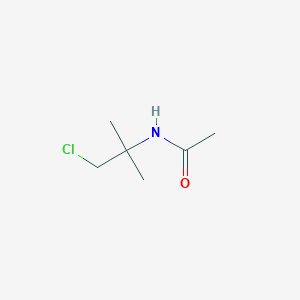
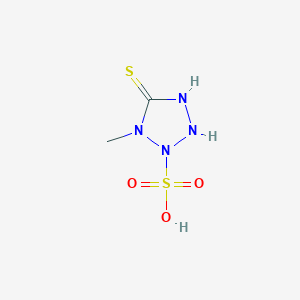

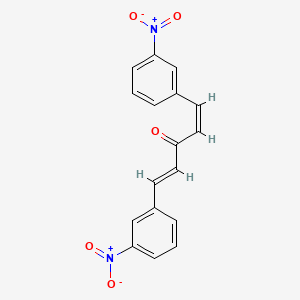
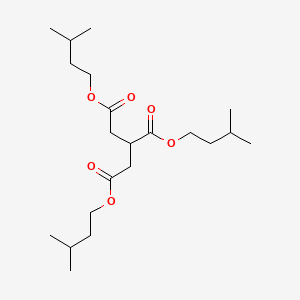
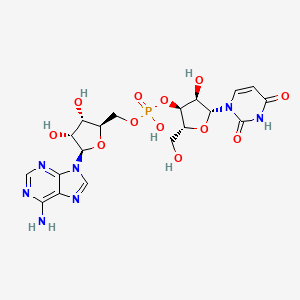
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
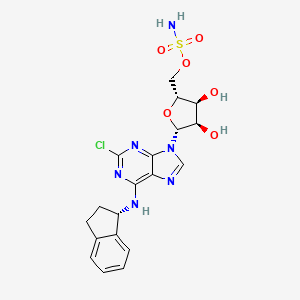
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)

